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molecular formula C14H15NO3S B1352458 Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 54032-88-1

Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B1352458
M. Wt: 277.34 g/mol
InChI Key: JSRLIKYMFUPJKF-UHFFFAOYSA-N
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Patent
US04946855

Procedure details

To a solution of p-methoxythiobenzamide (3 g, 17.95 mmol) dissolved in dry ethanol (180 ml) was added ethyl 2-chloroacetoacetate (1.28 ml, 8.98 mmol), and the mixture was heated under reflux for 1.5 hours. After the reaction was completed, the solvent was distilled off from the reaction mixture. Then the residue was treated with water, made weak alkali (pH=8) with saturated aqueous sodium carbonates, and extracted with ethyl acetate. The organic phase was washed with saturated saline and dried over anhydrous sodium sulfate. After removing the solvent by distillation, the residue was dissolved in chloroform (insoluble solids being filtered off) and applied on silica gel column (developing solvent:n-hexane:ethyl acetate=85:15). After discarding the first fraction (impurities), the second colorless fraction was pooled and concentrated to give 1.9 g of ethyl 2-(4-methoxyphenyl)-4-methyl-5-thiazolecarboxylate as white crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[S:8])=[CH:5][CH:4]=1.Cl[CH:13]([C:19]([CH3:21])=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)C>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]2[S:8][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:19]([CH3:21])[N:9]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=CC=C(C(=S)N)C=C1
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.28 mL
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the reaction mixture
ADDITION
Type
ADDITION
Details
Then the residue was treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform (insoluble solids being filtered off)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1SC(=C(N1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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